2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H21N3O5 and a molecular weight of 431.452 g/mol This compound is notable for its unique structure, which includes a methoxy group, a toluidino group, and a benzoate ester
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with a suitable acylating agent to form the desired product.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically requires controlled reaction conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:
2-Methoxy-4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a different position of the toluidino group.
2-Methoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate: Another structural isomer with the toluidino group in a different position.
2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has an additional methoxy group on the benzoate ester.
These similar compounds highlight the structural diversity and potential for varied biological activities and applications.
Properties
CAS No. |
881461-30-9 |
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Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H21N3O5/c1-16-8-11-19(12-9-16)26-22(28)23(29)27-25-15-17-10-13-20(21(14-17)31-2)32-24(30)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
LIMCTOLIAPSIDH-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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